molecular formula C26H23N3O B2663490 3-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-51-1

3-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2663490
CAS No.: 901004-51-1
M. Wt: 393.49
InChI Key: QGPYSTBAXNFTFE-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with dimethylphenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazoloquinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions:

    Final assembly: The final step involves coupling the substituted pyrazoloquinoline with the methyl group, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazoloquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting materials.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It can be used as a precursor for the synthesis of more complex organic compounds used in various industries.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
  • 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
  • 8-Methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Uniqueness

3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is unique due to the specific combination of substituents on the pyrazoloquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O/c1-16-5-12-24-22(13-16)26-23(15-27-24)25(19-7-6-17(2)18(3)14-19)28-29(26)20-8-10-21(30-4)11-9-20/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPYSTBAXNFTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)OC)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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